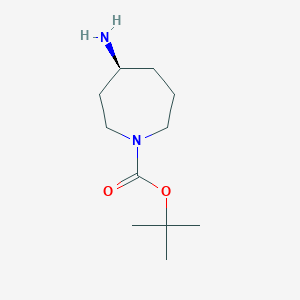

(S)-tert-butyl 4-aminoazepane-1-carboxylate

説明

(S)-tert-butyl 4-aminoazepane-1-carboxylate, also known as (S)-TBACA, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis methods have been developed to allow for efficient production of the compound in the laboratory.

科学的研究の応用

Gene Cloning and Expression Studies

“(S)-tert-butyl 4-aminoazepane-1-carboxylate” plays a significant role in gene cloning and expression studies. It is used to modify plasmids, which are essential tools for cloning, transferring, and manipulating genes. The compound can be part of the process to create plasmid DNA preparations of various sizes, such as miniprep and midiprep, which are crucial for different stages of gene cloning and expression analysis .

Synthesis of N-Heterocycles

This compound is instrumental in the synthesis of N-heterocycles via sulfinimines. It’s a key player in the stereoselective synthesis of amines and their derivatives, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are important motifs in many natural products and therapeutically relevant compounds .

Neuroplasticity and Sound Therapy

In the field of neuroplasticity and sound therapy, “(S)-tert-butyl 4-aminoazepane-1-carboxylate” could be used in the development of therapeutic interventions that utilize the transformative potential of sound and music. These interventions aim to support individuals with neurodevelopmental and mental health challenges by creating holistic healing strategies grounded in physiological safety and autonomic regulation .

Biosensor Development

The compound has potential applications in the development of biosensors. For instance, it could be used in the functionalization of polydopamine nanoparticles (PDA NPs), which are employed for surface coatings on electrode surfaces in electrochemical sensors. This application is particularly relevant for the detection of biomolecules like glycated albumin, which is important for diabetes management .

Microwave and Millimeter-Wave Power Electronics

“(S)-tert-butyl 4-aminoazepane-1-carboxylate” might be involved in the preparation of materials for microwave and millimeter-wave power electronics. These electronics are used in commercial and military applications that require higher power and frequencies to accommodate massive volumes of transmitted data .

特性

IUPAC Name |

tert-butyl (4S)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652759 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 4-aminoazepane-1-carboxylate | |

CAS RN |

878630-84-3 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

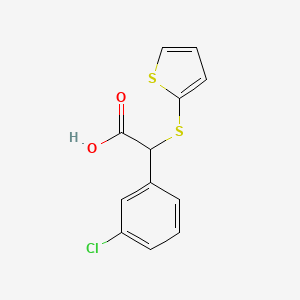

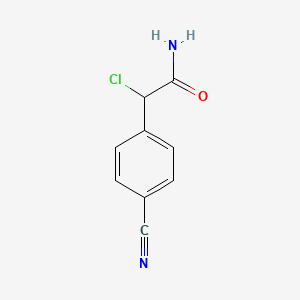

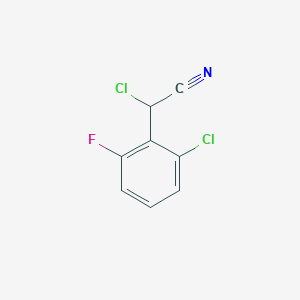

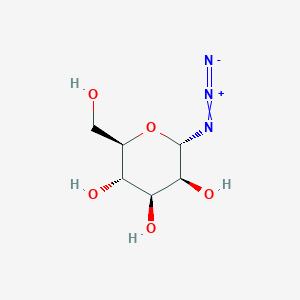

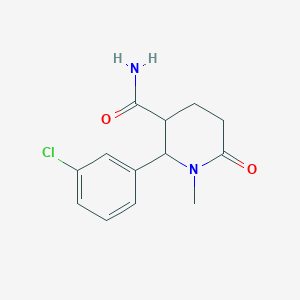

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)